molecular formula C11H10N2O2 B238103 Ergosta-7,22-diene-2,3,9-triol CAS No. 138329-21-2

Ergosta-7,22-diene-2,3,9-triol

Katalognummer B238103
CAS-Nummer: 138329-21-2
Molekulargewicht: 430.7 g/mol
InChI-Schlüssel: RVWGLBNUTMYAOL-DUYJRRCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ergosta-7,22-diene-2,3,9-triol (EDT) is a natural compound derived from mushrooms, especially those from the genus Pleurotus. EDT has gained significant attention in recent years due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, among others.

Wirkmechanismus

The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood. However, it has been suggested that Ergosta-7,22-diene-2,3,9-triol exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Ergosta-7,22-diene-2,3,9-triol has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ergosta-7,22-diene-2,3,9-triol has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Ergosta-7,22-diene-2,3,9-triol also inhibits the expression of certain genes involved in the inflammatory response. In addition, Ergosta-7,22-diene-2,3,9-triol has been shown to induce apoptosis in cancer cells and reduce cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ergosterol. Ergosta-7,22-diene-2,3,9-triol is also relatively stable and can be stored for long periods. However, Ergosta-7,22-diene-2,3,9-triol has some limitations for lab experiments. Its low yield from ergosterol makes it expensive to produce in large quantities. In addition, Ergosta-7,22-diene-2,3,9-triol has low water solubility, which can limit its bioavailability.

Zukünftige Richtungen

Ergosta-7,22-diene-2,3,9-triol research has several future directions. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, Ergosta-7,22-diene-2,3,9-triol could be investigated for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient synthesis methods and formulations could increase the bioavailability and reduce the cost of Ergosta-7,22-diene-2,3,9-triol.
Conclusion:
Ergosta-7,22-diene-2,3,9-triol is a promising compound for scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-diabetic effects have been demonstrated in various studies. The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments, but also has some limitations. The future directions of Ergosta-7,22-diene-2,3,9-triol research include investigating its potential as a treatment for inflammatory diseases, cancer, and neurodegenerative diseases, as well as developing more efficient synthesis methods and formulations.

Synthesemethoden

Ergosta-7,22-diene-2,3,9-triol can be synthesized from ergosterol, a sterol found in fungi. The synthesis involves several steps, including epoxidation, hydrolysis, and reduction. The yield of Ergosta-7,22-diene-2,3,9-triol from ergosterol is around 10-15%, which makes it a relatively low-yield process.

Wissenschaftliche Forschungsanwendungen

Ergosta-7,22-diene-2,3,9-triol has been extensively studied for its potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been demonstrated in various in vitro and in vivo studies. Ergosta-7,22-diene-2,3,9-triol has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, Ergosta-7,22-diene-2,3,9-triol has been investigated for its neuroprotective, anti-oxidant, and anti-microbial properties.

Eigenschaften

CAS-Nummer

138329-21-2

Produktname

Ergosta-7,22-diene-2,3,9-triol

Molekularformel

C11H10N2O2

Molekulargewicht

430.7 g/mol

IUPAC-Name

(2S,3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3,9-triol

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)21-11-12-22-23-10-9-20-15-24(29)25(30)16-27(20,6)28(23,31)14-13-26(21,22)5/h7-8,10,17-22,24-25,29-31H,9,11-16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,24-,25-,26+,27-,28+/m0/s1

InChI-Schlüssel

RVWGLBNUTMYAOL-DUYJRRCNSA-N

Isomerische SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CCC4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C

Kanonische SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C

Synonyme

ERGDTL
ergosta-7,22-diene-2,3,9-triol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.